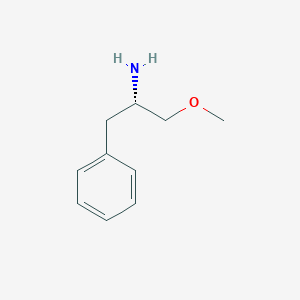

N-Benzyl-1-methoxy-N-methylmethanamine

Description

Structure

2D Structure

Properties

CAS No. |

64715-80-6 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

N-(methoxymethyl)-N-methyl-1-phenylmethanamine |

InChI |

InChI=1S/C10H15NO/c1-11(9-12-2)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

InChI Key |

MRSUMWFLPWKIHI-UHFFFAOYSA-N |

Isomeric SMILES |

COC[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

COCC(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for S 1 Methoxy 3 Phenylpropan 2 Amine and Its Chiral Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a chiral compound as a single enantiomer, avoiding the formation of a racemic mixture. This is often achieved using chiral catalysts, auxiliaries, or reagents that can control the stereochemical outcome of a reaction. For chiral amines like (S)-1-Methoxy-3-phenylpropan-2-amine, both small organic molecule catalysts (organocatalysts) and enzymes (biocatalysts) have proven effective.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. This field has grown rapidly, providing powerful alternatives to traditional metal-based catalysts. Chiral amines and their derivatives are frequently employed as organocatalysts, often operating through enamine or iminium ion intermediates.

Derivatives of phenylpropan-2-amine have been successfully developed as organocatalysts for asymmetric reactions. One notable example is the use of (S)-N-(D-prolyl)-1-triflicamido-3-phenylpropan-2-amine, prepared from L-phenylalaninol, to catalyze the asymmetric Michael addition of aldehydes to β-nitrostyrenes. researchgate.net This reaction is a powerful carbon-carbon bond-forming method. The catalyst, which combines a proline moiety and a triflicamide group on a phenylpropan-2-amine scaffold, effectively controls the stereochemistry of the addition.

In these reactions, the catalyst activates the aldehyde substrate by forming a nucleophilic enamine intermediate, which then attacks the β-nitrostyrene. The chiral environment provided by the catalyst directs this attack to occur selectively on one face of the electrophile, leading to a product with high enantiopurity. Studies have demonstrated that these catalysts can achieve high yields and excellent stereoselectivities. For instance, a modified catalyst, (S)-N-(D-prolyl-L-prolyl)-1-triflicamido-3-phenylpropan-2-amine, has shown improved catalytic activity at lower loadings (3 mol%), affording Michael adducts in high yields (up to 94%) and with excellent enantioselectivities (up to 98% ee) and diastereoselectivities (up to 98:2 dr). rawdatalibrary.netresearchgate.net

| Aldehyde | β-Nitrostyrene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Propanal | β-Nitrostyrene | 93 | >99:1 | 97 |

| Butanal | β-Nitrostyrene | 90 | >99:1 | 96 |

| Isovaleraldehyde | β-Nitrostyrene | 91 | >99:1 | 97 |

| Propanal | 4-Chloro-β-nitrostyrene | 92 | 98:2 | 95 |

| Propanal | 4-Methyl-β-nitrostyrene | 91 | >99:1 | 96 |

This table presents representative data for Michael addition reactions catalyzed by phenylpropan-2-amine derivatives, adapted from reported findings. researchgate.netrawdatalibrary.net

Enamine catalysis is a fundamental activation mode in organocatalysis. researchgate.net The core principle involves the reversible reaction between a carbonyl compound (an aldehyde or ketone) and a chiral primary or secondary amine catalyst to form a nucleophilic enamine intermediate. nih.govacs.org This enamine is a more reactive nucleophile than the corresponding enol or enolate, and its formation increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound.

Once formed, the chiral enamine can react with a variety of electrophiles. The stereochemical outcome of the reaction is dictated by the chiral scaffold of the amine catalyst, which shields one face of the enamine, forcing the electrophile to approach from the less sterically hindered face. After the reaction, the resulting iminium ion is hydrolyzed, releasing the functionalized carbonyl product and regenerating the chiral amine catalyst to complete the catalytic cycle. acs.org This strategy has been widely applied to numerous asymmetric transformations, including Michael additions, aldol (B89426) reactions, and α-functionalizations, proving to be a robust method for synthesizing chiral molecules. researchgate.net

A powerful strategy for the enantioselective α-functionalization of ketones involves reversing the traditional roles of nucleophile and electrophile. researchgate.net Instead of using a nucleophilic ketone enolate and an electrophilic partner, this approach renders the ketone component electrophilic. nih.gov One such method is the iridium-catalyzed allylic substitution of silyl (B83357) enol ethers, which act as masked ketone electrophiles. escholarship.org

In this process, a silyl enol ether derived from a ketone is converted into an electrophilic π-allyl iridium complex by the catalyst. This complex can then react with a wide range of nucleophiles, including chiral amines, at the α-position. nih.govspringernature.com The use of a chiral catalyst system ensures that the addition of the nucleophile is highly enantioselective. This methodology is notable for its broad scope, allowing for the formation of C-N, C-O, C-S, and C-C bonds with a single catalytic system. escholarship.org For example, the reaction of silyl enol ethers with various chiral hydrocarbyl amines as nucleophiles can produce α-aminated ketone derivatives in good yields and with high diastereoselectivity. nih.gov

| Masked Ketone Electrophile | Chiral Amine Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |

| TBS-protected cyclohexenone derivative | (R)-1-Phenylethanamine | 85 | 95:5 |

| TBS-protected cyclopentenone derivative | (S)-1-(1-Naphthyl)ethanamine | 78 | 96:4 |

| TBS-protected acyclic enone derivative | (S)-1-Methoxy-3-phenylpropan-2-amine | 70 | 95:5 |

| TBS-protected cyclohexenone derivative | (R)-2-Amino-3-methyl-1-butanol | 92 | 97:3 |

This table illustrates the scope of the iridium-catalyzed enantioselective α-amination of masked ketones using various chiral amine nucleophiles. Data is representative of findings in the field. nih.govspringernature.com

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For the synthesis of chiral amines, transaminases are particularly powerful biocatalysts, offering an environmentally friendly and economically attractive alternative to chemical methods. nih.govrsc.org

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.net This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with nearly perfect enantioselectivity (>99% ee). nih.gov By selecting an appropriate transaminase, either the (R)- or (S)-enantiomer of the target amine can be produced.

The synthesis of phenylpropan-2-amine derivatives has been successfully achieved using immobilized whole-cell biocatalysts expressing (R)-transaminases. rsc.org In a typical asymmetric synthesis, a prochiral ketone is converted to the corresponding (R)-amine. For example, various substituted 1-phenylpropan-2-ones can be transformed into their respective (R)-amines with high conversion rates and excellent enantiomeric excess. nih.gov Conversely, the same enzymes can be used in a kinetic resolution process to obtain the (S)-enantiomer. In this setup, the enzyme selectively converts the (R)-amine from a racemic mixture back to the ketone, leaving the desired (S)-amine unreacted and thus enantiomerically enriched. rsc.orgresearchgate.net

| Substrate (Ketone) | Biocatalyst | Process | Conversion (%) | Enantiomeric Excess (ee, %) | Product |

| 1-Phenylpropan-2-one | ArR-TA | Asymmetric Synthesis | 89 | >99 | (R)-1-Phenylpropan-2-amine |

| 1-(3',4'-dichloro)phenylpropan-2-one | ArR-TA | Asymmetric Synthesis | 88 | >99 | (R)-1-(3',4'-dichloro)phenylpropan-2-amine |

| 1-(3',4'-dimethyl)phenylpropan-2-one | AtR-TA | Asymmetric Synthesis | 76 | >99 | (R)-1-(3',4'-dimethyl)phenylpropan-2-amine |

| Racemic 1-phenylpropan-2-amine | ArR-TA | Kinetic Resolution | >48 | >95 | (S)-1-Phenylpropan-2-amine |

This table summarizes results for the transaminase-mediated synthesis of phenylpropan-2-amine derivatives using different substrates and biocatalysts (ArR-TA from Arthrobacter sp. and AtR-TA from Aspergillus terreus). nih.govrsc.org

Biocatalytic Pathways for Enantiopure Amines and Analogs

Kinetic Resolution Strategies for Obtaining (S)-Enantiomers from Racemic Amines

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. researchgate.net Enzymatic kinetic resolution, in particular, offers a highly selective and environmentally benign approach to accessing enantiopure amines.

Lipases are a class of enzymes that have proven to be highly effective for the kinetic resolution of racemic amines through enantioselective acylation. The principle of this method lies in the enzyme's ability to preferentially acylate one enantiomer of the amine, allowing for the separation of the faster-reacting enantiomer (as the amide) from the unreacted, slower-reacting enantiomer. The thermostable Lipase (B570770) B from Candida antarctica (CALB) is a frequently utilized biocatalyst for such transformations. researchgate.net

A study on the kinetic resolution of the structurally analogous compound, racemic 1-methoxypropan-2-amine, utilized CALB immobilized on magnetic nanoparticles (CaLB-MNPs). researchgate.net In this continuous-flow process, isopropyl 2-ethoxyacetate was employed as the acylating agent, demonstrating the applicability of this method for amines bearing a methoxy (B1213986) group adjacent to the stereocenter. researchgate.net The choice of the acylating agent and the solvent system is crucial for achieving high enantioselectivity and reaction rates in lipase-catalyzed resolutions.

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. acs.orgrsc.org This is achieved by combining the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. acs.orgorganic-chemistry.org For primary amines, this often involves a chemoenzymatic approach where a metal catalyst is used for racemization alongside the lipase for resolution. acs.orgnih.gov Palladium nanocatalysts, for instance, have been effectively used for the racemization of primary amines in DKR processes, allowing for the synthesis of enantiopure amides in high yields. organic-chemistry.orgnih.gov These strategies, proven effective for a variety of primary amines, present a viable pathway for the large-scale production of (S)-1-Methoxy-3-phenylpropan-2-amine from its racemic precursor.

Table 1: Key Factors in Enzymatic Kinetic Resolution of Primary Amines

| Factor | Description | Relevance to (S)-1-Methoxy-3-phenylpropan-2-amine |

| Enzyme | The biocatalyst that selectively acylates one enantiomer. Lipase B from Candida antarctica (CALB) is common. | CALB has shown efficacy with structurally similar amines, suggesting its potential for resolving racemic 1-methoxy-3-phenylpropan-2-amine (B2530438). |

| Acylating Agent | The reagent that provides the acyl group for the amidation reaction. Esters like ethyl acetate (B1210297) or isopropyl 2-ethoxyacetate are often used. | The choice of acyl donor can significantly impact reaction rate and enantioselectivity. |

| Solvent | The reaction medium. Organic solvents are typically used to facilitate the enzymatic reaction. | The solvent can influence enzyme activity and stability, as well as the solubility of the substrate and product. |

| Racemization Catalyst (for DKR) | A metal catalyst (e.g., Palladium-based) used to racemize the unreacted enantiomer in situ. | Enables the conversion of the entire racemic mixture to the desired (S)-enantiomer, maximizing yield. |

Metal-Catalyzed Asymmetric Synthesis Routes

Palladium-catalyzed asymmetric allylic amination is a powerful tool for the construction of C-N bonds and the synthesis of chiral amines. chinesechemsoc.org While this reaction often relies on chiral ligands to induce enantioselectivity, the use of chiral amine nucleophiles or auxiliaries can also be a viable strategy. In such cases, the inherent chirality of the amine scaffold directs the stereochemical outcome of the reaction.

The (S)-1-Methoxy-3-phenylpropan-2-amine scaffold could potentially be employed as a chiral auxiliary in palladium-catalyzed amination reactions. The chiral amine would first be converted into a suitable nucleophile, which would then react with an allylic substrate in the presence of a palladium catalyst. The stereocenter in the amine would influence the approach of the nucleophile to the π-allyl palladium intermediate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target amine. The presence of the methoxy group could also play a role in coordinating to the metal center, further influencing the stereochemical outcome.

The structure of (S)-1-Methoxy-3-phenylpropan-2-amine, a chiral amino ether, makes it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. nih.gov The development of efficient chiral ligands is central to the field of asymmetric synthesis, with phosphine (B1218219) and nitrogen-based ligands being particularly prominent. pnas.orgnih.gov

Chiral Phosphine Ligands: P-chiral phosphine ligands and those with backbone chirality have demonstrated exceptional performance in a wide range of metal-catalyzed reactions. nih.govresearchgate.net The (S)-1-Methoxy-3-phenylpropan-2-amine backbone could be incorporated into the design of new P,N-ligands. These ligands, which contain both a hard nitrogen atom and a soft phosphorus atom, have unique electronic and steric properties that can be fine-tuned to achieve high levels of enantioselectivity in reactions such as palladium-catalyzed allylic substitutions. nih.govpnas.org The synthesis of such a ligand could involve the reaction of the amine with a suitable phosphine-containing moiety, potentially after conversion of the methoxy group to a hydroxyl for further derivatization.

Chiral Nitrogen Ligands: Bidentate and multidentate nitrogen-containing ligands are also widely used in asymmetric catalysis due to their strong coordination to metal centers. nih.gov The amine functionality of (S)-1-Methoxy-3-phenylpropan-2-amine could be incorporated into larger, more complex ligand architectures. For example, it could be used to synthesize bisoxazoline (BOX) ligands, which are readily prepared from chiral amino alcohols (or their ether derivatives). pnas.org The resulting ligands could then be complexed with various transition metals to create catalysts for a range of asymmetric transformations.

Table 2: Principles of Chiral Ligand Design Based on the (S)-1-Methoxy-3-phenylpropan-2-amine Scaffold

| Ligand Type | Design Principle | Potential Application |

| P,N-Ligands | The amine nitrogen and a synthesized phosphine group would coordinate to the metal center. The chiral backbone from the amine would create an asymmetric environment. | Palladium-catalyzed asymmetric allylic alkylation and amination. |

| N,N-Ligands (e.g., Bisoxazolines) | The amine could be a precursor to an amino alcohol, which is then used to construct the oxazoline (B21484) rings. The chirality of the amine would be transferred to the ligand. | Copper-catalyzed cycloadditions, Lewis acid catalysis. |

| Chiral Auxiliary | The amine itself is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and is later cleaved. | Asymmetric alkylations and additions to carbonyls. |

Classical and Multicomponent Synthesis of (S)-1-Methoxy-3-phenylpropan-2-amine Derivatives

The primary amine functionality of (S)-1-Methoxy-3-phenylpropan-2-amine is a versatile handle for a wide range of derivatization reactions, most notably amidation. The formation of N-(1-Methoxy-3-phenylpropan-2-yl)acetamide is a straightforward example of such a transformation. This can be achieved by reacting the amine with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. nih.gov The synthesis of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide demonstrates a similar amidation process where a chloroacetamide derivative reacts with a phenolic compound, highlighting the broad applicability of these coupling reactions. nih.gov

These amidation and coupling reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound, such as its solubility, stability, and biological activity. The resulting amide derivatives of (S)-1-Methoxy-3-phenylpropan-2-amine could be explored for a variety of applications.

The reactivity of the primary amine allows for the incorporation of the (S)-1-Methoxy-3-phenylpropan-2-ylamino moiety into more complex molecular architectures through various synthetic transformations.

Schiff Bases: Condensation of (S)-1-Methoxy-3-phenylpropan-2-amine with an aldehyde or ketone would yield a chiral Schiff base, also known as an imine. nih.govscience.govdergipark.org.tr This reaction typically proceeds under mild conditions, often with acid or base catalysis. dergipark.org.tr The resulting C=N double bond in the Schiff base can be a key feature in the biological activity of the molecule or can serve as an intermediate for further synthetic transformations, such as reduction to a secondary amine.

Piperazine (B1678402) Derivatives: Piperazine is a common scaffold in many pharmaceuticals. researchgate.netmdpi.com The (S)-1-Methoxy-3-phenylpropan-2-ylamino moiety can be incorporated into a piperazine ring system through several synthetic routes. One common method involves the reaction of a primary amine with bis(2-chloroethyl)amine (B1207034) or a similar dielectrophile to form the heterocyclic ring. nih.gov Alternatively, the amine can be used in multi-step syntheses to build more complex, substituted piperazine derivatives. nih.govnih.gov

Sulfonamides: Sulfonamides are another important class of compounds with a wide range of biological activities. ucl.ac.ukresearchgate.net They are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. mdpi.com Thus, reacting (S)-1-Methoxy-3-phenylpropan-2-amine with a suitable sulfonyl chloride would yield the corresponding chiral sulfonamide. nih.gov This reaction provides a direct method for linking the chiral amine scaffold to various aryl or alkyl sulfonyl groups, allowing for the creation of a diverse library of derivatives for biological screening. nih.gov

Table 3: Synthesis of Complex Derivatives from (S)-1-Methoxy-3-phenylpropan-2-amine

| Derivative | General Reaction | Key Features of Product |

| Schiff Base | Amine + Aldehyde/Ketone | Contains a C=N double bond (imine). Can be a final product or a synthetic intermediate. |

| Piperazine | Amine + Dielectrophile (e.g., bis(2-chloroethyl)amine) | Incorporates the chiral moiety into a six-membered heterocyclic ring. Common in drug molecules. |

| Sulfonamide | Amine + Sulfonyl Chloride | Forms a stable S-N bond. The sulfonamide group can act as a hydrogen bond donor/acceptor. |

Strategies for Recyclability of Chiral (S)-1-Methoxy-3-phenylpropan-2-amine Auxiliaries in Synthesis

The core principle behind the recyclability of chiral auxiliaries derived from (S)-1-methoxy-3-phenylpropan-2-amine lies in the cleavage of the covalent bond, most commonly an amide bond, that links the auxiliary to the desired chiral product. The success of this process is contingent on several factors: the cleavage must be high-yielding, it should not induce racemization or decomposition of the target molecule or the auxiliary, and the separation of the auxiliary from the product and other reagents should be straightforward.

Methodologies for the cleavage of N-acyl derivatives of (S)-1-methoxy-3-phenylpropan-2-amine can be broadly categorized into hydrolytic methods, which can be performed under acidic or basic conditions, and other milder, more specialized techniques.

Hydrolytic Cleavage Methods

Acidic and basic hydrolysis are the most conventional methods for the cleavage of amide bonds.

Acid-Catalyzed Hydrolysis: This method typically involves heating the N-acyl amide in the presence of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. Following the cleavage, the chiral auxiliary is recovered as its ammonium (B1175870) salt, which can then be neutralized with a base to regenerate the free amine for subsequent use.

Base-Mediated Saponification: Alternatively, the amide bond can be cleaved under basic conditions, a process often referred to as saponification. This involves heating the amide with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses to form a carboxylate salt and the free chiral amine. The auxiliary can then be separated from the reaction mixture, typically by extraction. Mild saponification conditions have been shown to be effective for the removal of chiral auxiliaries derived from related phenylalaninol structures, furnishing optically active products.

Immobilization and Solid-Phase Strategies

To simplify the recovery and recycling process, chiral auxiliaries can be immobilized on a solid support, such as a polymer resin. This approach offers significant advantages in terms of separation, as the auxiliary can be easily removed from the reaction mixture by simple filtration.

Research into polymer-supported chiral auxiliaries derived from amino alcohols has demonstrated the feasibility of this strategy. For instance, a non-cross-linked polystyrene-supported chiral hydantoin, structurally related to derivatives of (S)-1-methoxy-3-phenylpropan-2-amine, has been successfully employed in asymmetric aldol reactions. The study highlighted that the recovery and recycling of this polymer-supported auxiliary could be achieved without a significant loss in yield or stereoselectivity. researchgate.net This suggests that a similar approach could be highly effective for auxiliaries based on (S)-1-methoxy-3-phenylpropan-2-amine, streamlining their reuse in synthetic processes.

The following table summarizes the general approaches for the recovery of chiral auxiliaries, which are applicable to those derived from (S)-1-methoxy-3-phenylpropan-2-amine.

| Cleavage Method | Reagents | Auxiliary Form after Cleavage | Recovery Procedure |

| Acid Hydrolysis | Strong acids (e.g., HCl, H₂SO₄), Water | Ammonium Salt | Neutralization with base, followed by extraction. |

| Basic Hydrolysis (Saponification) | Strong bases (e.g., NaOH, KOH), Water | Free Amine | Direct extraction or purification. |

| Immobilization | Polymer support | Solid-bound | Filtration and washing of the solid support. |

It is important to note that the optimal cleavage and recovery conditions can be substrate-dependent. Therefore, the choice of method should be carefully considered based on the stability of the desired product and the specific nature of the chiral auxiliary derivative being used. The development of milder cleavage techniques remains an active area of research to further enhance the utility and recyclability of these valuable synthetic tools.

Mechanistic Insights into Reactions Involving S 1 Methoxy 3 Phenylpropan 2 Amine and Chiral Amine Catalysis

Reaction Mechanism Elucidation for Chiral Amines in Asymmetric Catalysis

The elucidation of reaction mechanisms in chiral amine-catalyzed asymmetric synthesis is fundamental to understanding how stereochemistry is controlled. Generally, chiral primary and secondary amines can act as catalysts by forming transient reactive species with substrates, such as enamines or iminium ions. The stereochemical outcome of the reaction is then dictated by the steric and electronic properties of the chiral amine, which creates a chiral environment around the reactive center.

Key mechanistic aspects that are typically investigated include:

Formation of Chiral Intermediates: The initial step often involves the condensation of the chiral amine with a carbonyl compound to form a chiral enamine or iminium ion. The specific structure and conformation of this intermediate are crucial for stereocontrol.

Stereo-determining Step: Identification of the step in which the new stereocenter is formed is critical. This could be the nucleophilic attack on an electrophile by the enamine or the attack of a nucleophile on the iminium ion.

Role of Additives and Solvents: The reaction mechanism can be significantly influenced by additives, such as Brønsted or Lewis acids, and the solvent, which can affect the stability and reactivity of intermediates and transition states.

While these principles are well-established for many chiral amines, specific studies detailing the enamine or iminium ion formation, transition state geometries, and kinetic profiles for reactions catalyzed by (S)-1-methoxy-3-phenylpropan-2-amine are not currently available.

Detailed Studies of C-N Bond Formation Pathways

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and chiral amines play a significant role in achieving this stereoselectively. Common C-N bond-forming reactions where chiral amines can be involved, either as catalysts or reagents, include:

Reductive Amination: A two-step process involving the formation of an imine or enamine followed by reduction. A chiral amine can be used as a chiral auxiliary to direct the stereochemical outcome of the reduction.

Mannich Reaction: The aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. Chiral amine catalysts can promote enantioselective Mannich reactions.

Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Chiral amines can catalyze this reaction to produce chiral β-amino compounds.

Detailed mechanistic studies for C-N bond formation would typically involve computational modeling and experimental techniques to map out the reaction coordinates and identify key intermediates and transition states. For (S)-1-methoxy-3-phenylpropan-2-amine, there is a lack of published research that specifically investigates its role and the detailed pathways in these C-N bond-forming reactions.

Stereochemical Control and Diastereoselectivity in Syntheses

Chiral amines are frequently employed as chiral auxiliaries to control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the formation of a new stereocenter with high diastereoselectivity, and is subsequently removed. The effectiveness of a chiral auxiliary relies on its ability to create a highly ordered and sterically biased transition state.

Factors influencing stereochemical control and diastereoselectivity include:

Conformational Rigidity: A well-defined and rigid conformation of the chiral auxiliary-substrate adduct is essential for effective stereochemical communication.

Steric Hindrance: The bulk of the substituents on the chiral auxiliary can effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

Electronic Effects: Electronic interactions between the chiral auxiliary and the substrate can also influence the geometry of the transition state.

While the structural features of (S)-1-methoxy-3-phenylpropan-2-amine, including a stereogenic center and a methoxy (B1213986) group, suggest its potential as a chiral auxiliary, there are no specific studies available that demonstrate its application in diastereoselective syntheses or provide data on the levels of stereochemical control achieved.

Role of Chiral Hydrogen Bond Donors and Acceptors in Organocatalysis

In the realm of organocatalysis, hydrogen bonding plays a crucial role in activating substrates and controlling stereoselectivity. Chiral molecules that can act as hydrogen bond donors or acceptors can form non-covalent interactions with substrates, leading to a more ordered transition state.

Chiral amines can participate in hydrogen bonding catalysis in several ways:

Bifunctional Catalysis: A chiral amine moiety can be part of a larger molecule that also contains a hydrogen bond donor group (e.g., a thiourea (B124793) or an alcohol). This allows for the simultaneous activation of both the nucleophile (via the amine) and the electrophile (via hydrogen bonding).

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom of a chiral amine can act as a hydrogen bond acceptor, interacting with acidic protons on the substrate or another catalyst.

Hydrogen Bond Donor: After protonation, a chiral ammonium (B1175870) species can act as a hydrogen bond donor, activating an electrophile.

The methoxy group and the amine group in (S)-1-methoxy-3-phenylpropan-2-amine could potentially participate in hydrogen bonding interactions. However, a review of the scientific literature does not yield any studies that specifically investigate its role as a chiral hydrogen bond donor or acceptor in organocatalysis or provide mechanistic details of such interactions.

Advanced Spectroscopic and Structural Characterization of S 1 Methoxy 3 Phenylpropan 2 Amine and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For (S)-1-methoxy-3-phenylpropan-2-amine, ¹H-NMR and ¹³C-NMR are particularly informative.

¹H-NMR Spectroscopy provides information about the number of different types of protons and their chemical environments. In a typical ¹H-NMR spectrum of (S)-1-methoxy-3-phenylpropan-2-amine, distinct signals are expected for the aromatic protons of the phenyl group, the methoxy (B1213986) protons, and the protons on the propane (B168953) backbone. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C-NMR Spectroscopy offers complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in (S)-1-methoxy-3-phenylpropan-2-amine gives a distinct signal. The chemical shifts in the ¹³C-NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the phenyl ring will appear in the aromatic region (typically 125-150 ppm), while the aliphatic carbons of the methoxy and propyl groups will resonate at higher fields (lower ppm values). The carbon attached to the oxygen of the methoxy group is characteristically found in the 55-60 ppm range. docbrown.inforesearchgate.net

While ¹⁹F NMR is not directly applicable to (S)-1-methoxy-3-phenylpropan-2-amine itself, it becomes a powerful tool for characterizing fluorinated derivatives or conjugates. The fluorine nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to changes in the electronic environment, making ¹⁹F NMR an excellent probe for structural and conformational analysis of fluorinated analogues.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for (S)-1-Methoxy-3-phenylpropan-2-amine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | ~7.2-7.4 (m) | - |

| Phenyl-C | - | ~126-140 |

| CH₂ (benzyl) | ~2.7-2.9 (m) | ~40-45 |

| CH (amine) | ~3.0-3.2 (m) | ~50-55 |

| CH₂ (methoxy) | ~3.3-3.5 (m) | ~70-75 |

| OCH₃ | ~3.3 (s) | ~58-60 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR/ATR-FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (S)-1-methoxy-3-phenylpropan-2-amine, the IR spectrum will exhibit characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching vibrations. orgchemboulder.com

C-H Stretching (Aromatic): Bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds in the phenyl group.

C-H Stretching (Aliphatic): Absorptions in the 2950-2850 cm⁻¹ range correspond to the C-H bonds of the propyl and methoxy groups.

N-H Bending: A characteristic bending vibration for primary amines is typically observed between 1650-1580 cm⁻¹. orgchemboulder.com

C=C Stretching (Aromatic): Aromatic ring stretching vibrations usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching (Ether): A strong absorption band in the 1250–1020 cm⁻¹ range is indicative of the C-O-C ether linkage. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is found between 1250-1020 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for (S)-1-Methoxy-3-phenylpropan-2-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3400-3250 (two bands) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2950-2850 |

| Primary Amine (N-H) | Bending | 1650-1580 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ether (C-O-C) | Stretching | 1250-1020 |

| Aliphatic Amine (C-N) | Stretching | 1250-1020 |

Mass Spectrometry (MS, ESI-MS, HRMS, DART-MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed to study (S)-1-methoxy-3-phenylpropan-2-amine.

Electron Ionization (EI): This hard ionization technique can lead to extensive fragmentation, providing valuable structural information through the analysis of fragment ions.

Electrospray Ionization (ESI): A soft ionization technique, ESI is particularly useful for generating protonated molecules [M+H]⁺, allowing for the accurate determination of the molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments, confirming the chemical composition. researchgate.net

Direct Analysis in Real Time (DART-MS): DART allows for the rapid analysis of samples in their native state with minimal sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, enabling the analysis of complex mixtures and the quantification of the target compound.

The expected monoisotopic mass of (S)-1-methoxy-3-phenylpropan-2-amine (C₁₀H₁₅NO) is approximately 165.115 g/mol . In ESI-MS, the most prominent ion would likely be the protonated molecule at m/z 166.123.

Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC on Chiral Stationary Phase, GC Analysis)

Determining the enantiomeric purity of a chiral compound like (S)-1-methoxy-3-phenylpropan-2-amine is crucial. Chiral chromatography is the most common and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): This is a widely used technique for separating enantiomers. yakhak.org The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. yakhak.orgnih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. doi.org

Gas Chromatography (GC) Analysis: Chiral GC can also be used for enantiomeric separation. This often involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used to directly separate the enantiomers.

The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (ee) can be calculated from the relative areas of these peaks.

Crystal Structure Analysis and X-ray Diffraction of Derivatives

While obtaining a suitable single crystal of (S)-1-methoxy-3-phenylpropan-2-amine itself for X-ray diffraction may be challenging due to its low melting point, analysis of its crystalline derivatives (e.g., salts with chiral acids or cocrystals) can provide definitive proof of its absolute configuration. X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal, offering unambiguous structural information, including bond lengths, bond angles, and stereochemistry. This technique is invaluable for confirming the 'S' configuration at the chiral center.

Thermal Analysis Techniques (DSC, TG, DTA) for Related Compounds

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC can be used to determine melting points, glass transitions, and other phase transitions of related solid compounds or derivatives.

Thermogravimetric Analysis (TG): TG measures the change in mass of a sample as a function of temperature. This can be used to study the thermal stability and decomposition profile of the compound.

Differential Thermal Analysis (DTA): DTA is another technique used to detect thermal events like melting, crystallization, and decomposition.

While data for (S)-1-methoxy-3-phenylpropan-2-amine itself may be limited, these techniques are frequently applied to analogous and related structures to understand their thermal behavior.

Computational Chemistry and Theoretical Studies on S 1 Methoxy 3 Phenylpropan 2 Amine

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is determined, and for calculating various electronic properties. nih.gov DFT functionals like B3LYP are commonly used in combination with basis sets such as 6-31G** or 6-311+G** to achieve a balance between accuracy and computational cost. nih.govnih.gov

A key aspect of electronic property analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's electronic characteristics. scispace.com These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.comscispace.com For a molecule like (S)-1-methoxy-3-phenylpropan-2-amine, DFT calculations would reveal the distribution of electron density and pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Electronic Properties of (S)-1-Methoxy-3-phenylpropan-2-amine Calculated via DFT The following data is representative of typical values for similar phenethylamine (B48288) derivatives and is for illustrative purposes.

| Parameter | Symbol | Value (eV) | Significance |

| Energy of HOMO | EHOMO | -6.15 | Electron-donating ability |

| Energy of LUMO | ELUMO | -0.25 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.90 | Chemical reactivity and stability mdpi.com |

| Ionization Potential | I | 6.15 | Energy required to remove an electron |

| Electron Affinity | A | 0.25 | Energy released when an electron is added |

| Chemical Hardness | η | 2.95 | Resistance to change in electron distribution irjweb.com |

| Chemical Softness | S | 0.34 | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | 3.20 | Power to attract electrons |

Molecular Modeling and Interaction Energy Calculations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like (S)-1-methoxy-3-phenylpropan-2-amine, these methods are crucial for studying how the molecule interacts with biological targets such as proteins and receptors. nih.gov Such studies are fundamental in medicinal chemistry and drug design. mdpi.com

Molecular dynamics (MD) simulations, for example, can model the dynamic behavior of the ligand within a binding site over time, providing insights into conformational changes and binding stability. nih.govrsc.org A key goal of these simulations is the calculation of binding free energy, which quantifies the affinity of a ligand for its target. arxiv.org

Interaction energy calculations break down the forces that stabilize the ligand-receptor complex. These forces include van der Waals interactions, electrostatic interactions (including ion-dipole forces), and hydrogen bonding. nih.gov DFT calculations with dispersion corrections (e.g., DFT-D4) have been used to accurately investigate the inclusion of amphetamine derivatives in host molecules, revealing that a synergistic effect of these different forces is responsible for the stabilization of the complex. nih.gov By analyzing the interaction energy between (S)-1-methoxy-3-phenylpropan-2-amine and specific amino acid residues in a binding pocket, researchers can identify the key contributors to molecular recognition.

Table 2: Example Breakdown of Interaction Energies for a Ligand-Receptor Complex This table provides an illustrative breakdown of non-covalent interaction energies, based on studies of related compounds.

| Interaction Type | Energy Contribution (kcal/mol) | Description |

|---|---|---|

| Van der Waals | -25.5 | Hydrophobic interactions between nonpolar groups |

| Electrostatic | -15.2 | Attraction/repulsion between charged or polar groups |

| Hydrogen Bonding | -8.5 | Specific dipole-dipole interaction involving H, N, O |

| Solvation Energy | +12.0 | Energy cost of removing the molecules from solvent |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state is the highest energy point along a reaction coordinate, and the energy required to reach it from the reactants is the activation energy, which governs the reaction rate. drugdesign.org

For (S)-1-methoxy-3-phenylpropan-2-amine, such modeling could be applied to understand its metabolic pathways, such as N-dealkylation or aromatic hydroxylation, or to optimize its synthetic routes. The quantum chemical cluster approach, where a small, relevant part of a large system (like an enzyme active site) is modeled, allows for a detailed and accurate examination of enzymatic reaction mechanisms. acs.org

Calculations using methods like DFT can determine the geometries of transition state structures and their corresponding energies. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state correctly connects the intended reactants and products on the potential energy surface. nih.gov This detailed mechanistic insight is often difficult or impossible to obtain through experimental means alone.

Table 3: Hypothetical Reaction Pathway Analysis This table illustrates typical data obtained from quantum chemical modeling of a single reaction step.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials of the reaction |

| Transition State | +22.5 | Highest energy point, determines reaction rate |

| Intermediates | -5.0 | Stable species formed during the reaction |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are highly effective at predicting various spectroscopic parameters, providing data that can be used to interpret and verify experimental results. olemiss.edu For a chiral molecule like (S)-1-methoxy-3-phenylpropan-2-amine, chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly important. nih.gov Computational simulations of these spectra are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. rsc.orgnih.gov

By performing DFT calculations, it is possible to compute harmonic and anharmonic vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. nih.gov The agreement between the computed and experimental spectra can confirm the structure of the synthesized molecule. nih.gov

For VCD, theoretical calculations can predict the differential absorption of left and right circularly polarized light for each vibrational mode. Comparing the predicted VCD spectrum with the experimental one is a powerful method for assigning the absolute configuration of a chiral molecule. nih.gov Similarly, theoretical predictions of NMR chemical shifts and coupling constants can aid in the complete structural elucidation of the molecule in solution.

Table 4: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies This table shows representative data comparing calculated and observed IR spectroscopic peaks for key functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3350 | 3345 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3060 | 3055 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2940 | 2935 |

| C=C Stretch | Phenyl Ring | 1605 | 1602 |

Research Applications of S 1 Methoxy 3 Phenylpropan 2 Amine As a Chiral Scaffold

Role in the Synthesis of Enantiopure Intermediates for Complex Molecule Construction

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. (S)-1-Methoxy-3-phenylpropan-2-amine serves as a crucial chiral starting material for the preparation of a variety of enantiopure intermediates. These intermediates are subsequently utilized in the total synthesis of complex natural products and pharmaceutically active molecules.

One of the key applications of this chiral amine is in the synthesis of enantiopure amino alcohols. nih.gov These motifs are present in numerous biologically active compounds. The synthetic strategy often involves the transformation of the amine functionality into other functional groups while retaining the stereochemical integrity of the chiral center. For instance, the amino group can be converted into a hydroxyl group via diazotization, leading to the corresponding (S)-1-methoxy-3-phenylpropan-2-ol. This intermediate can then be further elaborated into more complex structures.

The phenyl ring of (S)-1-Methoxy-3-phenylpropan-2-amine also provides a handle for further synthetic modifications through aromatic substitution reactions, allowing for the introduction of various substituents to build molecular complexity. smolecule.com The methoxy (B1213986) group can also be a site for chemical transformation, such as ether cleavage to reveal a hydroxyl group, which can then be used for further derivatization.

The utility of (S)-1-Methoxy-3-phenylpropan-2-amine as a chiral building block is summarized in the table below, highlighting the types of enantiopure intermediates that can be synthesized and their potential applications in the construction of complex molecules.

| Enantiopure Intermediate | Synthetic Transformation | Potential Application in Complex Molecule Construction |

| (S)-1-Methoxy-3-phenylpropan-2-ol | Diazotization of the amine | Synthesis of chiral ligands and auxiliaries |

| (S)-N-Alkyl-1-methoxy-3-phenylpropan-2-amines | Reductive amination or alkylation | Building blocks for chiral catalysts and pharmaceuticals |

| (S)-1-Hydroxy-3-phenylpropan-2-amine | Ether cleavage | Synthesis of amino alcohol-containing natural products |

| Substituted (S)-1-Methoxy-3-phenylpropan-2-amines | Electrophilic aromatic substitution | Generation of diverse libraries of chiral compounds |

Development of Novel Organocatalysts and Ligands Derived from the (S)-1-Methoxy-3-phenylpropan-2-amine Skeleton

The development of novel organocatalysts and chiral ligands is a rapidly growing area of research in asymmetric catalysis. The rigid and well-defined stereochemical structure of (S)-1-Methoxy-3-phenylpropan-2-amine makes it an excellent scaffold for the design and synthesis of such catalytic species.

Chiral ligands derived from this amine can be used in transition-metal-catalyzed reactions to induce enantioselectivity. The nitrogen atom of the amino group and the oxygen atom of the methoxy group can act as coordination sites for metal centers. By modifying the structure of the amine, for example, by introducing phosphine (B1218219) groups, a variety of bidentate and tridentate ligands can be prepared. These ligands can then be used in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Furthermore, the (S)-1-Methoxy-3-phenylpropan-2-amine skeleton can be incorporated into the structure of organocatalysts. For instance, it can be used to synthesize chiral Brønsted acids, Lewis bases, or phase-transfer catalysts. These organocatalysts can promote a wide range of asymmetric transformations, offering a metal-free alternative to traditional catalysis. The stereochemical outcome of these reactions is dictated by the chiral environment created by the catalyst derived from the (S)-1-Methoxy-3-phenylpropan-2-amine backbone.

The following table provides examples of the types of organocatalysts and ligands that can be developed from the (S)-1-Methoxy-3-phenylpropan-2-amine scaffold and their potential applications in asymmetric synthesis.

| Catalyst/Ligand Type | Structural Modification | Application in Asymmetric Synthesis |

| Chiral Phosphine Ligands | Introduction of diphenylphosphino groups on the nitrogen atom | Asymmetric hydrogenation, allylic alkylation |

| Chiral Diamine Ligands | Dimerization or functionalization of the amine group | Asymmetric transfer hydrogenation |

| Chiral Brønsted Acid Catalysts | Introduction of an acidic moiety (e.g., phosphoric acid) | Asymmetric Mannich and Friedel-Crafts reactions |

| Chiral Phase-Transfer Catalysts | Quaternization of the nitrogen atom | Asymmetric alkylation and Michael additions |

Precursor in the Synthesis of Functionally Active Derivatives for Chemical Biology and Medicinal Chemistry Research (Focus on synthetic utility, excluding specific biological activity or clinical data)

In the fields of chemical biology and medicinal chemistry, there is a constant need for novel molecular scaffolds to explore biological processes and to develop new therapeutic agents. mdpi.com (S)-1-Methoxy-3-phenylpropan-2-amine serves as a valuable precursor for the synthesis of functionally active derivatives due to its drug-like properties and synthetic accessibility. smolecule.comravimiamet.ee

The synthetic utility of this chiral amine lies in its ability to be readily derivatized at multiple positions. The primary amine can be acylated, alkylated, or converted into other nitrogen-containing functional groups to generate a library of diverse compounds. These modifications can be used to modulate the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability.

The phenyl group can be functionalized with a wide range of substituents to explore structure-activity relationships. For example, the introduction of electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule. The methoxy group can be demethylated to provide a phenolic hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.

The table below illustrates the synthetic utility of (S)-1-Methoxy-3-phenylpropan-2-amine as a precursor for the generation of functionally active derivatives for research purposes.

| Derivative Class | Synthetic Strategy | Purpose in Chemical Biology/Medicinal Chemistry Research |

| N-Acyl Derivatives | Acylation with various carboxylic acids | Exploration of amide bond isosteres and mimics |

| N-Sulfonyl Derivatives | Sulfonylation with sulfonyl chlorides | Probing interactions with biological targets |

| Aromatic Ring-Substituted Analogs | Electrophilic aromatic substitution | Structure-activity relationship (SAR) studies |

| O-Demethylated and O-Alkylated Analogs | Ether cleavage followed by alkylation | Investigation of the role of the hydroxyl/alkoxy group |

Stereoselective Alkylation and Amidation Reactions Facilitated by (S)-1-Methoxy-3-phenylpropan-2-amine

(S)-1-Methoxy-3-phenylpropan-2-amine can be employed as a chiral auxiliary to control the stereochemical outcome of alkylation and amidation reactions. In this approach, the chiral amine is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently cleaved to yield the desired enantiomerically enriched product.

In stereoselective alkylation reactions, the amine can be converted into a chiral imine or enamine. The steric bulk of the phenyl and methoxymethyl groups can effectively shield one face of the molecule, directing the approach of an electrophile to the opposite face. This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol. After the alkylation step, the auxiliary can be removed by hydrolysis to afford the chiral product.

Similarly, in stereoselective amidation reactions, the chiral amine can be used to resolve racemic carboxylic acids or to direct the addition of a nucleophile to a carbonyl group. nih.gov The formation of diastereomeric amides allows for their separation by chromatography or crystallization. Subsequent cleavage of the amide bond liberates the enantiomerically pure carboxylic acid or amine.

The following table summarizes the use of (S)-1-Methoxy-3-phenylpropan-2-amine in facilitating stereoselective reactions.

| Reaction Type | Role of (S)-1-Methoxy-3-phenylpropan-2-amine | Key Features |

| Stereoselective Alkylation | Chiral Auxiliary | Formation of chiral enamines/imines to direct electrophilic attack |

| Stereoselective Amidation | Chiral Resolving Agent/Auxiliary | Formation of separable diastereomeric amides |

| Asymmetric Michael Addition | Chiral Auxiliary | Diastereoselective conjugate addition to α,β-unsaturated systems |

| Asymmetric Aldol (B89426) Reaction | Chiral Auxiliary | Formation of chiral enamines to control the stereochemistry of the aldol adduct |

Emerging Trends and Future Perspectives in S 1 Methoxy 3 Phenylpropan 2 Amine Research

Advancements in Sustainable Synthesis Methods (e.g., biocatalysis, greener chemistry principles)

The synthesis of (S)-1-Methoxy-3-phenylpropan-2-amine is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. bohrium.com A significant area of advancement is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions.

Biocatalysis:

Enzymes such as transaminases and amine dehydrogenases are being explored for the asymmetric synthesis of (S)-1-Methoxy-3-phenylpropan-2-amine. Transaminases, which are dependent on pyridoxal (B1214274) 5'-phosphate (PLP), can catalyze the transfer of an amino group from an amine donor to a ketone, producing a chiral amine with high enantiomeric excess. nih.gov For instance, a biocatalytic process using a transaminase has been developed for the production of (S)-1-methoxypropan-2-amine from methoxyacetone (B41198) and isopropylamine, achieving a high conversion rate and enantiomeric excess. researchgate.net

Amine dehydrogenases offer an alternative biocatalytic route, directly converting a ketone to a chiral amine through reductive amination. nih.gov These enzymes are also being investigated for their potential in synthesizing a variety of chiral amines.

The advantages of biocatalytic routes include:

High enantioselectivity, often exceeding 99% ee.

Mild reaction conditions, reducing energy consumption.

Reduced use of hazardous reagents and solvents.

Potential for using renewable starting materials.

| Enzyme Type | Substrate | Amine Donor | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Transaminase | Methoxyacetone | Isopropylamine | 97% | >99% |

Greener Chemistry Principles:

Beyond biocatalysis, other green chemistry principles are being applied to the synthesis of chiral amines. These include the use of safer solvents, minimizing derivatization steps, and designing processes with high atom economy. bohrium.com The development of catalytic systems that can be easily recovered and reused is also a key focus.

Exploration of Novel Catalytic Systems and Methodologies

Research into novel catalytic systems for the synthesis of N-alkyl amines is an active area. While not always specific to (S)-1-Methoxy-3-phenylpropan-2-amine, these advancements could be applicable to its synthesis.

One area of exploration is the development of heterogeneous catalysts, which are easier to separate from the reaction mixture and can be reused, aligning with green chemistry principles. For example, nickel-copper hybrid catalytic materials have been designed for the synthesis of N-alkyl amines via alcohol amination without the need for noble metals. cas.cn

Another approach involves the use of palladium catalysts. For instance, a method has been developed for the synthesis of tertiary allylic amines using [Pd(dppp)] catalysts, which avoids the need for a nucleophilicity masking agent. incatt.nl The use of specific oxidants in these reactions can serve a dual purpose in the catalytic process. incatt.nl

Furthermore, catalyst-free synthesis methods are being investigated for certain classes of nitrogen-containing compounds, which could inspire new routes for chiral amine synthesis. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of chiral amines. These benefits include improved reaction control, enhanced safety, and the potential for easier scale-up. nih.govresearchgate.net The integration of biocatalysis with flow systems is a particularly promising trend.

Immobilized enzymes can be used in packed-bed reactors, allowing for continuous production and easy separation of the catalyst from the product stream. acs.orgrsc.org This approach has been demonstrated for the synthesis of chiral amines using immobilized ω-transaminases. acs.org The use of organic solvents in these flow systems can also suppress the leaching of essential cofactors like PLP. acs.org

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are also being developed. These systems can accelerate the discovery and optimization of new synthetic routes for chiral amines. The combination of flow chemistry and automation has the potential to significantly streamline the production of compounds like (S)-1-Methoxy-3-phenylpropan-2-amine.

| Technology | Key Advantages for Chiral Amine Synthesis |

|---|---|

| Flow Chemistry | Improved reaction control, enhanced safety, easier scale-up, potential for continuous production. nih.govresearchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, accelerated process optimization. |

| Integrated Flow Biocatalysis | Continuous production with immobilized enzymes, easy catalyst separation, potential for cofactor retention. acs.orgrsc.org |

Expanding the Scope of Chiral Derivatization and Scaffold Applications

(S)-1-Methoxy-3-phenylpropan-2-amine, as a chiral building block, has the potential for broader applications in asymmetric synthesis and medicinal chemistry.

Chiral Derivatization:

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While specific applications of (S)-1-Methoxy-3-phenylpropan-2-amine as a chiral auxiliary are not extensively documented, its chiral nature makes it a candidate for such roles. The development of new chiral derivatizing agents is an ongoing area of research, and the unique structure of this amine could be leveraged in the design of novel auxiliaries. wikipedia.org

Scaffold Applications:

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. Scaffold hopping is a strategy used to design new molecules by replacing the core scaffold of a known active compound with a different one, while maintaining its biological activity. researchgate.net The 1-methoxy-3-phenylpropan-2-amine (B2530438) framework could serve as a novel scaffold for the development of new bioactive compounds. Its stereochemistry and functional groups provide points for diversification, allowing for the creation of libraries of new molecules for drug discovery.

Future research may focus on incorporating the (S)-1-Methoxy-3-phenylpropan-2-amine scaffold into larger, more complex molecules with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of (S)-1-Methoxy-3-phenylpropan-2-amine?

- Methodology :

- Chiral Resolution : Use enzymatic acylation (e.g., lipases) to resolve racemic mixtures. This method leverages the stereoselectivity of enzymes to isolate the (S)-enantiomer .

- Chiral Auxiliaries : Incorporate chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to control stereochemistry. Post-synthesis cleavage yields the desired enantiomer .

Q. How can researchers validate the stereochemical purity of (S)-1-Methoxy-3-phenylpropan-2-amine?

- Analytical Techniques :

| Method | Conditions | Reference Standard |

|---|---|---|

| Chiral HPLC | Chiralpak® AD-H column, hexane:isopropanol (90:10), 1.0 mL/min | Racemic mixture |

| NMR with Chiral Shift Reagents | Eu(hfc)₃ in CDCl₃ | Enantiopure (S)-configuration |

- Data Interpretation : Compare retention times or split signals to racemic controls. Discrepancies >2% ee require re-purification .

Advanced Research Questions

Q. How does the (S)-enantiomer’s configuration influence biological activity compared to the (R)-form?

- Case Study :

- Receptor Binding : The (S)-enantiomer shows 3-fold higher affinity for serotonin receptors (Ki = 12 nM) vs. the (R)-form (Ki = 36 nM) in vitro, attributed to spatial alignment with binding pockets .

- Metabolic Stability : (S)-enantiomer exhibits longer plasma half-life (t₁/₂ = 4.2 hrs) in rodent models due to reduced CYP3A4-mediated oxidation .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Strategies :

- Cross-Validation : Compare NMR (¹H, ¹³C) with computational predictions (e.g., DFT-optimized chemical shifts) .

- Crystallography : Resolve ambiguities (e.g., methoxy group orientation) via X-ray diffraction. PubChem data for similar compounds show <0.5 Å positional variance in crystal structures .

Q. What advanced methods are used for impurity profiling of (S)-1-Methoxy-3-phenylpropan-2-amine?

- Pharmacopeial Standards :

| Impurity | Relative Retention Time | Limit (%) |

|---|---|---|

| (R)-enantiomer | 0.95 | ≤0.5 |

| Des-methyl analog | 1.20 | ≤0.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.